molecular formula C16H21N5O3 B8408943 Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate

Ethyl 3-(dimethylamino)-2-{2-[(4-methoxyphenyl)methyl]-2H-tetrazol-5-yl}prop-2-enoate

Cat. No. B8408943
M. Wt: 331.37 g/mol
InChI Key: AXZWOACHSQCIOG-UHFFFAOYSA-N
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Patent
US07056917B2

Procedure details

Dimethylformamide dimethylacetal (13 ml, 97.3 mmol) was dissolved in ethyl 2-[2-(4-methoxybenzyl)-2H-1,2,3,4-tetrazol-5-yl]acetate (24 g, 88.4 mmol) and heated to 100° C. for 3 hours with stirring. The reaction solution was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1→1:3) to obtain 14 g (48%) of yellow crystals.
Quantity
13 mL
Type
reactant
Reaction Step One
Name
ethyl 2-[2-(4-methoxybenzyl)-2H-1,2,3,4-tetrazol-5-yl]acetate
Quantity
24 g
Type
reactant
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[CH3:9][O:10][C:11]1[CH:28]=[CH:27][C:14]([CH2:15][N:16]2[N:20]=[N:19][C:18]([CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[N:17]2)=[CH:13][CH:12]=1>>[CH3:6][N:4]([CH3:5])[CH:3]=[C:21]([C:18]1[N:19]=[N:20][N:16]([CH2:15][C:14]2[CH:13]=[CH:12][C:11]([O:10][CH3:9])=[CH:28][CH:27]=2)[N:17]=1)[C:22]([O:24][CH2:25][CH3:26])=[O:23]

Inputs

Step One
Name
Quantity
13 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
ethyl 2-[2-(4-methoxybenzyl)-2H-1,2,3,4-tetrazol-5-yl]acetate
Quantity
24 g
Type
reactant
Smiles
COC1=CC=C(CN2N=C(N=N2)CC(=O)OCC)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solution was purified by silica gel column chromatography (hexane:ethyl acetate=3:1→1:1→1:3)

Outcomes

Product
Name
Type
product
Smiles
CN(C=C(C(=O)OCC)C=1N=NN(N1)CC1=CC=C(C=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 47.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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